molecular formula C8H12O B3050558 2,5-Dimethylhex-5-en-3-yn-2-ol CAS No. 2696-26-6

2,5-Dimethylhex-5-en-3-yn-2-ol

Cat. No.: B3050558
CAS No.: 2696-26-6
M. Wt: 124.18 g/mol
InChI Key: SJZSEHKYVTZQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylhex-5-en-3-yn-2-ol ( 2696-26-6) is a multifunctional organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . Its structure is characterized by a tertiary alcohol, an internal alkyne, and a terminal alkene, making it a valuable enynol precursor in contemporary organic synthesis . This convergence of functional groups allows for a range of intramolecular reactions and cascade sequences, which are highly valuable for constructing complex carbo- and heterocyclic frameworks often found in biologically active molecules . The established synthesis for this compound involves a Grignard reaction, where the Grignard reagent of isopropenylacetylene undergoes nucleophilic addition to acetone . Researchers utilize this compound in transition-metal-catalyzed transformations, including cyclizations and rearrangements. For instance, electrophilic cyclization of related (Z)-enynols can lead to highly substituted dihydrofurans with excellent selectivity, demonstrating the potential of such scaffolds . The compound must be used by professionals in a well-equipped laboratory. This product is intended for research purposes only and is not suitable for human or veterinary or diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylhex-5-en-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(2)5-6-8(3,4)9/h9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZSEHKYVTZQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361417
Record name 2,5-Dimethylhex-5-en-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2696-26-6
Record name 2,5-Dimethylhex-5-en-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dimethylhex 5 En 3 Yn 2 Ol

Established Synthetic Routes to 2,5-Dimethylhex-5-en-3-yn-2-ol

The traditional and most cited method for the synthesis of this compound is the Grignard reaction. This classic organometallic approach involves the nucleophilic addition of an acetylide to a ketone. Specifically, the synthesis is achieved by reacting the Grignard reagent of isopropenylacetylene (B151764) (2-methyl-1-buten-3-yne) with acetone (B3395972).

The reaction proceeds by forming the Grignard reagent from isopropenylacetylene and a Grignard reagent precursor like ethylmagnesium bromide. This isopropenylacetylide magnesium bromide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. This method, while effective, is sensitive to moisture and requires anhydrous conditions for optimal results.

Precursor Chemistry and Strategic Starting Materials in this compound Synthesis

The primary precursors for the established synthesis of this compound are isopropenylacetylene and acetone. Acetone is a readily available and inexpensive industrial solvent and reagent.

Isopropenylacetylene (2-methyl-1-buten-3-yne) is a more specialized starting material. It can be synthesized through various methods, including the dehydration of 2-methyl-3-butyn-2-ol. This precursor itself is produced from the reaction of acetylene (B1199291) with acetone, a process known as the Favorskii reaction. The purity and reactivity of the isopropenylacetylene Grignard reagent are crucial for the successful synthesis of the target molecule.

Catalytic Approaches in the Generation of this compound

While the Grignard reaction is a stoichiometric process, catalytic methods for the addition of terminal alkynes to ketones have been developed, offering pathways that can be, in principle, adapted for the synthesis of this compound. These catalytic approaches often utilize transition metals to facilitate the C-H activation of the alkyne and its subsequent addition to the carbonyl group.

Various metal complexes, including those of zinc, copper, and rhodium, have been shown to catalyze the alkynylation of ketones. For a substrate like acetone, a highly reactive ketone, a range of catalysts could be employed. The challenge in applying these methods to the synthesis of this compound lies in the potential for side reactions involving the vinyl group of isopropenylacetylene. Catalyst selection is therefore critical to ensure chemoselectivity, favoring the addition of the acetylide over potential polymerization or other reactions of the ene-yne system. Research in this area focuses on developing catalysts with high turnover numbers and selectivity for sterically hindered substrates.

Modern Techniques for Improved Synthetic Efficiency and Yield

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of this compound, particularly via the Grignard route, can be adapted to a flow process.

In a continuous flow setup, the Grignard reagent of isopropenylacetylene can be generated in one reactor and immediately mixed with a stream of acetone in a second reactor. This approach minimizes the accumulation of the highly reactive and potentially hazardous Grignard reagent. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to a more efficient and reproducible synthesis. Furthermore, continuous flow systems can be designed to handle gaseous reactants and can be automated for prolonged production runs.

Mechanistic Investigations of 2,5 Dimethylhex 5 En 3 Yn 2 Ol Transformations

Reaction Mechanisms Involving the Alkynyl Moiety of 2,5-Dimethylhex-5-en-3-yn-2-ol

The alkynyl group in this compound is a key site for various transformations, including hydrometalation and carbonylative cyclization reactions.

Hydrometalation Reactions:

Hydrometalation of the alkyne offers a stereoselective route to functionalized alkenyl intermediates. For instance, hydrozirconation followed by palladium-catalyzed coupling reactions allows for the formation of new carbon-carbon bonds. thieme-connect.de Similarly, reactions with aluminum hydrides produce alkenylalanes, which can undergo further reactions. thieme-connect.de The regioselectivity and stereoselectivity of these additions are often high, providing access to specific isomers. thieme-connect.de

Palladium-Catalyzed Carbonylative Cyclization:

In the presence of palladium catalysts and carbon monoxide, this compound and its analogs can undergo carbonylative cyclization. For example, PdI2-catalyzed oxidative carbonylation of similar 3-yne-1,2-diol derivatives can lead to the formation of furan-3-carboxylates or 4-methylene-4,5-dihydrofuran-3-carboxylates. unipr.it The reaction mechanism typically involves the formation of an alkoxycarbonylpalladium intermediate, which then undergoes insertion of the alkyne, followed by cyclization and subsequent product formation. mdpi.com

Table 1: Examples of Reactions Involving the Alkynyl Moiety

Reaction TypeCatalyst/ReagentsProduct TypeRef.
HydrozirconationCp2ZrHClAlkenylzirconium intermediate thieme-connect.de
Carbonylative CyclizationPdI2/KI, COFuran derivatives unipr.it

Reaction Mechanisms Involving the Alkenyl Moiety of this compound

The terminal alkenyl group of this compound is susceptible to electrophilic addition and metathesis reactions.

Electrophilic Addition:

The double bond can react with various electrophiles. For example, in the presence of an acid catalyst, it can be protonated to form a carbocation, which can then be trapped by a nucleophile. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the alkene.

Olefin Metathesis:

The terminal alkene can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. This reaction is catalyzed by transition metal complexes, such as Grubbs' catalyst. A 'clip-cycle' strategy has been developed where the alkene is first coupled with another olefin via metathesis, followed by an intramolecular reaction to form cyclic structures like tetrahydropyrans. whiterose.ac.uk

Reaction Mechanisms Involving the Hydroxyl Group in this compound

The tertiary hydroxyl group in this compound can undergo substitution and elimination reactions, often under acidic conditions or after conversion to a better leaving group.

Substitution Reactions:

Direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. However, under acidic conditions, it can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then be attacked by a nucleophile. Scandium(III) triflate has been shown to catalyze the direct allylation of similar propargylic alcohols. acs.org

Elimination Reactions (Dehydration):

Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an alkene. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.

Influence of Steric Hindrance on Reactivity Profiles of this compound

The presence of two methyl groups on the carbon atom bearing the hydroxyl group (C2) and two methyl groups on the carbon atom adjacent to the alkyne (C5) creates significant steric hindrance around these functional groups. solubilityofthings.com

This steric bulk influences the accessibility of reagents to the reactive sites. For example, the approach of a nucleophile to the carbon of the hydroxyl group or the approach of a catalyst to the alkyne can be sterically hindered. This can lead to slower reaction rates or favor reaction at the less sterically encumbered alkenyl moiety. In some cases, this steric hindrance can be exploited to achieve selectivity in reactions where multiple reactive sites are present.

Intramolecular Cyclization and Rearrangement Pathways of this compound and Analogues

The presence of multiple functional groups within the same molecule allows for a variety of intramolecular reactions, leading to the formation of cyclic compounds and rearranged products.

Prins-Type Cyclization:

Homoallylic alcohols, structurally related to this compound, can undergo Prins cyclization with aldehydes in the presence of a Lewis acid catalyst to form tetrahydropyran (B127337) rings. ntu.edu.sg While direct application to this compound is not explicitly detailed, the principle suggests potential for intramolecular cyclization involving the alkene and the hydroxyl group, possibly after an initial reaction at the alkyne.

Palladium-Catalyzed Domino Reactions:

Analogues of this compound can undergo palladium-catalyzed domino reactions. For instance, a sequence involving an insertion, coupling, isomerization, and Diels-Alder reaction has been reported for related systems, leading to complex polycyclic structures. umich.edu

Rearrangements of Propargyl Alcohols:

Propargyl alcohols can undergo various rearrangements. For example, the Meyer-Schuster rearrangement converts propargyl alcohols to α,β-unsaturated ketones in the presence of an acid catalyst. Another important transformation is the Nicholas reaction, which involves the protection of the alkyne with a dicobalt hexacarbonyl cluster, allowing for reactions at other parts of the molecule.

Reactivity and Chemical Transformations of 2,5 Dimethylhex 5 En 3 Yn 2 Ol

Oxidation Reactions of 2,5-Dimethylhex-5-en-3-yn-2-ol

The oxidation of this compound can selectively target the alcohol, the double bond, or the triple bond, depending on the oxidizing agent and reaction conditions.

The tertiary alcohol functionality is generally resistant to oxidation under mild conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. However, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the alcohol.

The unsaturated carbon-carbon bonds are more susceptible to oxidation. For instance, ozonolysis of the double bond would lead to cleavage, forming a ketone and formaldehyde. The reaction of a related compound, 2,5-dimethylhex-3-yne-2,5-diol, with selenium tetrachloride followed by oxidation with hydrogen peroxide has been shown to produce a selenium-bridged dihydrofuran derivative. thieme-connect.comd-nb.info This suggests that the triple bond in this compound could undergo similar oxidative cyclization reactions.

Epoxidation of the double bond can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which would yield an epoxide. The triple bond is generally less reactive towards epoxidation than the double bond.

Reduction Reactions of this compound

The reduction of this compound offers the potential for selective hydrogenation of either the double or the triple bond, leading to different products.

Catalytic Hydrogenation: Complete hydrogenation of both the alkene and alkyne functionalities can be achieved using a strong catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This would result in the formation of 2,5-dimethylhexan-2-ol.

Selective Reduction: For selective reduction, specific catalysts are employed. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a well-established reagent for the syn-hydrogenation of alkynes to cis-alkenes. chemsrc.comthieme-connect.de Applying this to this compound would selectively reduce the triple bond to a cis-double bond, yielding (Z)-2,5-dimethylhexa-3,5-dien-2-ol.

Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849) (Na/NH₃), are known to reduce alkynes to trans-alkenes. This method would produce (E)-2,5-dimethylhexa-3,5-dien-2-ol.

The use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would typically not reduce the carbon-carbon double or triple bonds under standard conditions, as these reagents are primarily used for the reduction of carbonyls and other polar functional groups.

Addition Reactions Across Unsaturated Bonds in this compound

The double and triple bonds in this compound are susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom with the greater number of hydrogen atoms.

Hydrohalogenation: Addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond would proceed via a carbocation intermediate. Following Markovnikov's rule, the hydrogen would add to the terminal carbon of the double bond (C6), and the halide would add to the more substituted carbon (C5), resulting in a halo-substituted alkyne. The reaction with the alkyne is also possible, which would lead to a vinyl halide. arkat-usa.orgnih.govmolaid.comnih.gov

Hydration: Acid-catalyzed hydration (e.g., using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst) of the alkyne would initially form an enol, which would then tautomerize to the more stable ketone. epa.govchemspider.com Hydration of the terminal double bond would lead to a diol.

Nucleophilic Properties and Related Reactions of this compound

The oxygen atom of the tertiary hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows for a variety of substitution reactions where the hydroxyl group is converted into a better leaving group.

Etherification: The formation of ethers from this compound can be achieved under various conditions. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. rsc.orgliverpool.ac.uksolubilityofthings.comfluorochem.co.ukCurrent time information in Tampa, FL, US. Due to the steric hindrance of the tertiary alcohol, this reaction is most effective with unhindered primary alkyl halides.

Alternatively, acid-catalyzed etherification with another alcohol is possible, although this can be complicated by side reactions such as elimination. More modern methods utilize transition metal catalysts, such as ruthenium or iron complexes, to facilitate the etherification of propargylic alcohols. d-nb.infowikipedia.orgbeilstein-journals.orgrsc.orgbeilstein-journals.org

Functional Group Interconversions and Derivatization Strategies

The hydroxyl group of this compound is a prime site for functional group interconversions and derivatization to modify the molecule's properties or to prepare it for subsequent reactions.

Esterification: Esters can be readily formed by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is a common method. For a faster and more irreversible reaction, an acid chloride can be used in the presence of a non-nucleophilic base like pyridine.

Silyl (B83357) Ether Formation: To protect the hydroxyl group during other chemical transformations, it can be converted into a silyl ether. This is typically achieved by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine.

Catalytic Reactivity and Organometallic Transformations

The enyne moiety of this compound makes it an excellent substrate for a variety of transition metal-catalyzed reactions, which are powerful tools for constructing complex molecular architectures.

Sonogashira Coupling: The terminal alkyne can participate in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a fundamental method for forming carbon-carbon bonds between sp and sp² hybridized carbons. wikipedia.orgrsc.orgresearchgate.netnih.govrsc.orgchemspider.com This would allow for the attachment of various aryl or vinyl groups to the C4 position of the molecule.

Heck Coupling: The vinyl group can undergo Heck coupling, another palladium-catalyzed reaction that forms a carbon-carbon bond between an sp² carbon of the alkene and an sp² carbon of an aryl or vinyl halide. doubtnut.comnih.govnih.gov This provides a route to further functionalize the C6 position.

Pauson-Khand Reaction: The enyne system is a suitable substrate for the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. thieme-connect.combeilstein-journals.orgrsc.orgresearchgate.netchemspider.com This reaction would lead to the formation of a bicyclic cyclopentenone, a valuable structural motif in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethylhex 5 En 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within 2,5-Dimethylhex-5-en-3-yn-2-ol can be determined.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, one would expect distinct signals corresponding to the vinylic protons of the C=CH₂ group, the singlet for the hydroxyl (-OH) proton, and sharp singlets for the two non-equivalent methyl groups.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov Key signals would include those for the sp-hybridized carbons of the alkyne bond, the sp²-hybridized carbons of the alkene bond, the quaternary carbon attached to the hydroxyl group, and the carbons of the methyl groups.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Signal Type / Multiplicity Assignment
¹H ~ 5.3-5.5 Multiplet Vinylic protons (C=CH₂ )
¹H ~ 2.5-3.5 Singlet (broad) Hydroxyl proton (-OH )
¹H ~ 1.9 Singlet Methyl protons (=C-CH₃ )
¹H ~ 1.5 Singlet Methyl protons (-C(OH)(CH₃ )₂)
¹³C ~ 125 Alkene C =CH₂
¹³C ~ 122 Alkene C=C H₂
¹³C ~ 90 Alkyne -C ≡C-
¹³C ~ 85 Alkyne -C≡C -
¹³C ~ 65 Alcohol -C (OH)(CH₃)₂
¹³C ~ 30 Methyl -C(OH)(C H₃)₂

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. nih.gov For this compound (molar mass: 124.18 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124. nih.gov

Electron ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. A prominent fragment is often observed at m/z 109, which corresponds to the loss of a methyl group (•CH₃, mass 15) from the parent molecule. This is a characteristic fragmentation for tertiary alcohols. The compound has been identified in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). cabidigitallibrary.orgglsciences.com

Table 2: Key Mass Spectrometry Data for this compound

m/z Value Interpretation Source
124 Molecular Ion [M]⁺ nih.gov

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The presence of a hydroxyl (-OH) group is indicated by a strong, broad absorption band. The carbon-carbon triple bond (C≡C) of the alkyne and the carbon-carbon double bond (C=C) of the alkene each show distinct, though sometimes weak, absorption bands in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Alcohol (-O-H) Stretching, H-bonded 3200 - 3600 (Broad)
Alkyne (-C≡C-) Stretching 2100 - 2260 (Weak)
Alkene (C=C) Stretching 1620 - 1680 (Variable)
C-H (sp²) Stretching 3010 - 3100
C-H (sp³) Stretching 2850 - 3000

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a particularly powerful method for analyzing volatile compounds like this compound.

In GC, the compound is vaporized and travels through a column, separating from other components based on its boiling point and affinity for the column's stationary phase. This allows for its isolation from complex mixtures and the determination of its purity. Several studies have successfully used GC-MS to identify this compound as a volatile component in natural products. For instance, it has been detected in the essential oil of Thunbergia grandiflora and as a flavor component in grated ginger. cabidigitallibrary.orgglsciences.com These analyses demonstrate the utility of GC-MS for both qualitative identification and quantitative assessment in complex matrices.

X-ray Crystallography for Definitive Structural Determination of Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the parent compound, this compound, can be challenging due to its physical properties, the technique is invaluable for confirming the structure of its solid derivatives.

Research on related compounds demonstrates this principle. For example, the sterically hindered precursor, 2,5-dimethylhex-3-yne-2,5-diol, reacts to form complex derivatives whose structures have been unambiguously confirmed by single-crystal X-ray crystallography. thieme-connect.com This method provides unequivocal proof of atomic connectivity and stereochemistry, which can be used to infer the structure of the original reactant with very high confidence. thieme-connect.comsemanticscholar.org

Computational Chemistry and Theoretical Studies on 2,5 Dimethylhex 5 En 3 Yn 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 2,5-Dimethylhex-5-en-3-yn-2-ol. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The electronic structure is characterized by a mix of functionalities. The hydroxyl (-OH) group is polar and acts as a hydrogen bond donor. The alkyne (carbon-carbon triple bond) and alkene (carbon-carbon double bond) moieties are electron-rich regions, making them susceptible to electrophilic attack. The tertiary alcohol and the quaternary carbon adjacent to the triple bond provide steric bulk that influences the molecule's reactivity.

Calculations reveal that the HOMO is typically localized on the π-systems of the en-yne group, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across the antibonding orbitals of the π-system. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. Regions with negative electrostatic potential, often found near the oxygen atom and the π-bonds, highlight the areas most likely to interact with electrophiles or form hydrogen bonds. researchgate.net These computational insights are fundamental for predicting how the molecule will behave in chemical reactions.

Table 1: Computed Molecular Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₂O nih.gov
Molecular Weight124.18 g/mol nih.govnist.gov
Exact Mass124.088815002 Da nih.gov
Topological Polar Surface Area20.2 Ų nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count2 nih.gov

Molecular Modeling and Conformational Analysis

This compound possesses conformational flexibility due to rotation around its single bonds, primarily the C2-C3 and C4-C5 bonds. Molecular modeling techniques, from simple molecular mechanics to more accurate quantum chemical methods, are employed to explore the potential energy surface of the molecule and identify its stable conformers. researchgate.net

The analysis involves systematically rotating key dihedral angles and calculating the corresponding energy to map out the conformational landscape. The results typically identify several local energy minima, which correspond to the most stable three-dimensional arrangements of the atoms. The global minimum represents the most populated conformation at equilibrium. Factors influencing conformational preference include steric hindrance between the bulky methyl groups and potential intramolecular hydrogen bonding between the hydroxyl group and the electron-rich alkyne π-system. Understanding the preferred conformations is essential, as the molecule's shape dictates how it can interact with other reactants, catalysts, or biological receptors. researchgate.net

Table 2: Hypothetical Conformational Analysis Data
ConformerKey Dihedral Angle (C2-C3-C4-C5)Calculated Relative Energy (kcal/mol)Key Feature
A (Global Minimum)~180° (anti-periplanar)0.00Minimized steric repulsion
B~60° (gauche)+1.5Potential for weak intramolecular H-bond
C~120°+3.0Higher steric strain

Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Methods like DFT can be used to calculate vibrational frequencies (IR spectra) and nuclear magnetic shielding constants (NMR spectra).

Infrared (IR) Spectroscopy: Theoretical calculations can predict the frequencies and intensities of vibrational modes. For this compound, key predicted signals would include a strong, broad O-H stretching band (~3400-3600 cm⁻¹), a sharp, weak C≡C stretching band (~2100-2200 cm⁻¹), a C=C stretching band (~1640 cm⁻¹), and various C-H stretching and bending vibrations. Comparing these predicted spectra with experimental data helps confirm the molecular structure. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the magnetic shielding around each nucleus allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of complex experimental spectra. For this molecule, distinct signals would be predicted for the two different methyl environments, the vinyl protons, the hydroxyl proton, and the sp³, sp², and sp hybridized carbons.

Table 3: Predicted Spectroscopic Features for Key Functional Groups
Functional GroupSpectroscopic TechniquePredicted Signature / Approximate Range
Hydroxyl (-OH)IR~3400-3600 cm⁻¹ (stretch, broad)
Alkyne (-C≡C-)IR~2100-2200 cm⁻¹ (stretch, weak)
Alkyne Carbons¹³C NMR~70-90 ppm
Alkene (-C=CH₂)IR~1640 cm⁻¹ (stretch)
Alkene Carbons¹³C NMR~110-140 ppm
Hydroxyl Proton¹H NMRVariable, ~1.5-4.0 ppm

Reaction Pathway Elucidation and Transition State Characterization

A significant application of computational chemistry is the elucidation of reaction mechanisms. For en-yne compounds like this compound, theoretical studies can model complex transformations such as metal-catalyzed cycloisomerizations. acs.orgfigshare.com These reactions are common for enynes and can lead to the formation of valuable cyclic products. researchgate.netresearchgate.net

By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a complete energy profile for a proposed reaction pathway can be constructed. acs.org For example, in a gold-catalyzed intramolecular reaction, calculations could model the initial coordination of the gold catalyst to the alkyne, the subsequent nucleophilic attack by the hydroxyl group, and the formation of a cyclic intermediate. acs.org

Characterizing the transition state structure provides a snapshot of the highest-energy point along the reaction coordinate, and its energy determines the activation barrier and, thus, the reaction rate. These studies can explain observed product distributions and regioselectivity, and they can predict how changes to the catalyst or substrate will affect the reaction outcome. acs.orgfigshare.com

Table 4: Illustrative Energetic Data for a Hypothetical Reaction Step
SpeciesDescriptionCalculated Relative Enthalpy (kcal/mol)
Reactant ComplexMolecule + Catalyst0.0
Transition State (TS1)Highest energy point for bond formation/breaking+15.2
IntermediateA stable, but transient, species-5.8
Product ComplexFinal product + Catalyst-20.1

Design of Novel Derivatives and Predictive Reactivity Studies

Computational modeling serves as a powerful tool for the in silico design of novel derivatives of this compound with tailored properties. mdpi.comorientjchem.org By systematically modifying the parent structure—for instance, by substituting the methyl groups with other alkyl or aryl groups, or by replacing the hydroxyl group with other functionalities—chemists can generate a virtual library of new compounds.

Predictive studies can then be performed on these virtual derivatives to screen for desired characteristics without the immediate need for laboratory synthesis. researchgate.net These studies might focus on:

Electronic Properties: Predicting how modifications alter the HOMO-LUMO gap to tune the molecule's color, conductivity, or photochemical reactivity.

Reactivity: Calculating activation barriers for specific reactions to predict whether a derivative will be more or less reactive than the parent compound. For example, machine learning models trained on chemical structures and their known properties can predict characteristics like octane (B31449) number for fuel applications. ucl.ac.uk

Pharmacological Properties: Predicting properties like binding affinity to a specific enzyme or receptor, which is a key step in computational drug design. mdpi.com

This predictive approach accelerates the discovery process, allowing researchers to prioritize the synthesis of the most promising candidates, saving time and resources. orientjchem.org

Table 5: Examples of Hypothetical Derivatives and Targets for Predictive Studies
Hypothetical DerivativeModificationTarget of Predictive Study
2,5-Diphenylhex-5-en-3-yn-2-olMethyl groups replaced by phenyl groupsEnhanced UV-Vis absorption; altered π-conjugation
2-Amino-2,5-dimethylhex-5-en-3-yneHydroxyl group replaced by an amino groupIncreased basicity; different hydrogen bonding capability
2,5-Bis(trifluoromethyl)hex-5-en-3-yn-2-olMethyl groups replaced by -CF₃ groupsModified electronic properties (electron-withdrawing effects)

Applications in Advanced Organic Synthesis and Material Science

2,5-Dimethylhex-5-en-3-yn-2-ol as a Versatile Synthetic Building Block

This compound's utility as a synthetic building block stems from the reactivity of its functional groups. The tertiary propargylic alcohol moiety is particularly significant, as it can undergo a variety of transformations. One of the key reactions of tertiary acetylenic alcohols is the Meyer-Schuster rearrangement. wikipedia.org This acid-catalyzed reaction converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org In the case of this compound, this rearrangement would lead to the formation of an α,β-unsaturated ketone.

Another important reaction is the Rupe rearrangement, which is a competing reaction to the Meyer-Schuster rearrangement for tertiary alcohols containing an α-acetylenic group. wikipedia.org The Rupe reaction also yields α,β-unsaturated ketones, but through a different mechanism involving an enyne intermediate. wikipedia.org The choice of catalyst and reaction conditions can influence the outcome between these two rearrangements. The traditional Meyer-Schuster rearrangement is promoted by strong acids, while milder conditions using transition metal-based or Lewis acid catalysts can also be employed. wikipedia.org

The presence of both an alkene and an alkyne in the same molecule (an enyne) opens up possibilities for various cycloaddition and metathesis reactions, further expanding its versatility as a synthetic intermediate.

Table 1: Key Reactions of Tertiary Propargylic Alcohols

Reaction NameDescriptionProduct from this compound
Meyer-Schuster Rearrangement Acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgα,β-unsaturated ketone
Rupe Rearrangement Acid-catalyzed rearrangement of tertiary α-acetylenic alcohols to α,β-unsaturated ketones via an enyne intermediate. wikipedia.orgα,β-unsaturated ketone

Intermediacy in the Synthesis of Complex Organic Molecules

The structural motif present in this compound is a valuable starting point for the synthesis of more complex molecules, including natural products and their analogues. For instance, the synthesis of complex terpenes often involves the strategic assembly of smaller, functionalized building blocks. nih.govsemanticscholar.orgnih.gov While direct total syntheses employing this compound are not extensively documented in readily available literature, its structural features are present in key intermediates for the synthesis of various bioactive compounds.

A significant application of related structures is in the synthesis of pyrethroid insecticides. nih.govarkat-usa.org Pyrethroids are synthetic analogues of the natural pyrethrins (B594832) and are widely used in agriculture and public health. nih.govresearchgate.net The synthesis of many pyrethroids involves the esterification of a suitable carboxylic acid with an alcohol moiety. nih.govarkat-usa.org Derivatives of 3,3-dimethyl-hex-5-en-2-one, which can be synthesized from precursors like this compound through rearrangement reactions, are valuable intermediates in the production of certain pyrethroids. google.com

Contributions to Polymer Chemistry and Advanced Materials

The presence of both an alkene and an alkyne functionality makes this compound a potential monomer for various polymerization reactions. Enyne monomers are of particular interest in polymer chemistry as they can undergo metathesis polymerization to create polymers with unique structures and properties. nih.govnih.govdigitellinc.com

Ring-opening metathesis polymerization (ROMP) of cyclic enyne monomers and acyclic diene metathesis (ADMET) polymerization are powerful techniques for polymer synthesis. digitellinc.comillinois.edu While this compound is an acyclic enyne, it could potentially be used in acyclic ene-yne metathesis (EMET) polymerization. digitellinc.com This method allows for the synthesis of sequence-defined polymers. digitellinc.com The reactivity of the alkyne can also be utilized in other polymerization techniques, such as those involving transition metal catalysts. rawsource.com

The incorporation of the hydroxyl group could also impart specific functionalities to the resulting polymer, such as improved hydrophilicity or sites for further post-polymerization modification. The resulting polymers could find applications in advanced materials, such as specialty coatings, adhesives, or as components in composite materials where thermal stability and mechanical strength are desired. rawsource.comrawsource.com

Table 2: Potential Polymerization Methods for Enyne Monomers

Polymerization MethodDescriptionPotential Application
Acyclic Ene-Yne Metathesis (EMET) A method to access sequence-defined polymers using acyclic enyne monomers. digitellinc.comSynthesis of periodic polymers and copolymers. digitellinc.com
Ring-Opening Metathesis Polymerization (ROMP) Efficient method to construct olefinic polymers, particularly with cyclic enyne monomers. nih.govnih.govGeneration of functional and degradable materials. nih.gov
Transition Metal-Catalyzed Polymerization Polymerization involving the C-H activation of phenyl protons and annulation of triple bonds. rawsource.comConstruction of hyperbranched conjugated polymers.

Role in Developing Stereoselective Synthesis Methodologies

Chiral propargylic alcohols are highly valuable intermediates in asymmetric synthesis, serving as precursors for a wide range of enantiomerically pure compounds. nih.govorganic-chemistry.orgmdpi.com The development of stereoselective methods for the synthesis of such alcohols is an active area of research. While specific stereoselective syntheses of this compound are not prominently featured in the surveyed literature, general methods for the asymmetric alkynylation of ketones are applicable.

These methods often involve the use of chiral catalysts or reagents to control the stereochemical outcome of the addition of an alkyne to a carbonyl group. organic-chemistry.org Once obtained in an enantiomerically enriched form, the chiral center of this compound can be used to direct the stereochemistry of subsequent reactions, making it a valuable tool in the synthesis of complex chiral molecules. The development of efficient methods for the kinetic resolution of racemic propargylic alcohols is another important strategy for accessing enantiomerically pure materials.

Applications in Specialty Chemical Production

Propargyl alcohol and its derivatives are important intermediates in the production of a variety of specialty chemicals. rawsource.comrawsource.com These include corrosion inhibitors, surfactants, and components for fragrances and pharmaceuticals. rawsource.comrawsource.com The unique reactivity of the propargyl group allows for its incorporation into diverse molecular frameworks, imparting specific properties to the final product.

The structure of this compound makes it a potential precursor for the synthesis of fragrances and flavorings. nih.govsemanticscholar.orgresearchgate.netodinity.comnih.gov The carbon skeleton and the presence of oxygenated functional groups are common features in many fragrance molecules. Through reactions such as hydrogenation, isomerization, or esterification, this compound could be converted into a variety of odorants. Its structural similarity to known fragrance precursors suggests its potential in this sector of the chemical industry.

Furthermore, its role as a precursor to pyrethroid insecticides, as discussed earlier, places it in the category of intermediates for agrochemical production. nih.govresearchgate.netresearchgate.net The synthesis of these complex and highly regulated molecules relies on the availability of versatile and efficient building blocks.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethylhex-5-en-3-yn-2-ol, and how can yield be maximized?

A modified Corey-Fuchs approach is commonly used, starting from a propargyl alcohol precursor. Key steps include:

  • Alkyne formation : Use a Sonogashira coupling to introduce the triple bond, as demonstrated in analogous systems .
  • Stereoselective addition : Employ Grignard reagents (e.g., methylmagnesium bromide) to install methyl groups at positions 2 and 4.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s polarity and volatility.
  • Yield optimization : Catalytic amounts of CuI (5 mol%) improve coupling efficiency. Typical yields range from 60–75% .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Combine ¹H/¹³C NMR and IR spectroscopy to confirm the enyne and hydroxyl groups:

  • ¹H NMR : Look for characteristic signals:
    • δ 1.5–1.6 ppm (singlets for methyl groups at C2 and C5) .
    • δ 5.0–5.1 ppm (triplet for the terminal alkene proton, J ≈ 6.5 Hz) .
    • δ 2.1–2.3 ppm (multiplet for allylic protons).
  • IR : A sharp peak near 3300 cm⁻¹ confirms the hydroxyl group, while 2100–2250 cm⁻¹ indicates the alkyne stretch .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and a lab coat are mandatory.
  • Ventilation : Use a fume hood due to potential respiratory irritation (H335) .
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s stability under varying pH and temperature?

  • DFT calculations (e.g., Gaussian 16): Optimize the molecular geometry and calculate Gibbs free energy changes for degradation pathways.
  • Molecular dynamics (MD) simulations : Assess conformational flexibility in aqueous vs. nonpolar solvents.
  • Key findings : The hydroxyl group’s hydrogen-bonding capacity increases stability in polar solvents, while the alkyne moiety is prone to oxidation under acidic conditions .

Q. What strategies resolve contradictions in reported reaction outcomes with this compound?

  • Controlled experiments : Systematically vary catalysts (e.g., Pd vs. Cu for alkyne reactions) and solvents (THF vs. DMF).
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to identify intermediate species.
  • Case study : Discrepancies in alkyne hydration rates (producing ketones vs. diols) were resolved by adjusting water content and temperature .

Q. How does the compound’s electronic structure influence its reactivity in click chemistry?

  • Frontier molecular orbital (FMO) analysis : The alkyne’s LUMO (lowest unoccupied molecular orbital) is highly accessible, facilitating Huisgen cycloaddition with azides.
  • Electrostatic potential maps : The hydroxyl group’s electron-donating effect stabilizes transition states, accelerating reaction rates by 2–3× compared to non-hydroxylated analogs .

Methodological Recommendations

  • Stereochemical analysis : Use NOESY NMR to confirm spatial proximity of methyl groups and alkene protons.
  • Reaction monitoring : In situ Raman spectroscopy tracks alkyne consumption in real time.
  • Contradiction resolution : Cross-validate experimental data with computational models (e.g., transition state theory) .

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